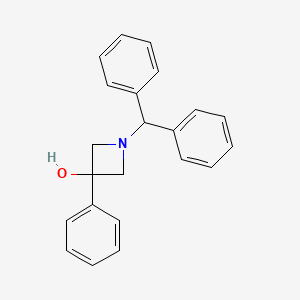

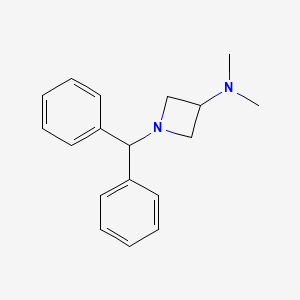

1-(Diphenylmethyl)-3-phenyl-3-azetidinol

Übersicht

Beschreibung

1-(Diphenylmethyl)-3-phenyl-3-azetidinol, commonly known as 3-azetidinol, is a synthetic molecule with a wide range of applications in the scientific and medical fields. It is a chiral molecule that has been studied extensively due to its unique properties and potential for use in various research areas. 3-azetidinol has been used in the synthesis of a variety of compounds, such as peptides and amino acids, and has been studied for its potential use in drug delivery and as a drug target.

Wissenschaftliche Forschungsanwendungen

Catalytic Asymmetric Addition

1-(Diphenylmethyl)-3-phenyl-3-azetidinol and its derivatives have been explored for catalytic applications, particularly in asymmetric addition reactions. For instance, enantiopure azetidin-2-yl(diphenyl)methanol derivatives demonstrated high enantioselectivity in catalytic asymmetric additions to aldehydes. This process achieved up to 98.4% enantioselectivity, showcasing the compound's potential as a chiral catalyst for ethylation, methylation, arylation, and alkynylation of aldehydes. The study highlights the four-membered heterocycle-based backbone as a promising chiral unit for catalytic asymmetric induction, emphasizing the impact of bulky groups on enantioselectivities (Mincan Wang et al., 2008).

Antitumor Activity

Another significant application of azetidinol derivatives lies in their antitumor properties. Research into 3-phenoxy-1,4-diarylazetidin-2-ones revealed potent antiproliferative effects against breast cancer cells and other tumor lines. These compounds, by disrupting microtubular structures and inducing apoptosis, demonstrated efficacy as tubulin-targeting agents. Notably, certain derivatives showed minimal cytotoxicity with IC50 values in the nanomolar range, highlighting their potential for clinical development as anticancer drugs (Thomas F. Greene et al., 2016).

Synthesis of Medicinal Intermediates

This compound serves as a precursor in the synthesis of various medicinal intermediates. Through a series of reactions, including substitution, azido reaction, and reduction, valuable intermediates for medicinal chemistry have been synthesized. These intermediates are essential for developing drugs and understanding their mechanisms at the molecular level, demonstrating the versatility of azetidinol in medicinal chemistry (Cui‐Feng Yang, 2009).

Microstructure Formation

In the field of materials science, azetidinol derivatives have been studied for their ability to form distinctive microstructures. Research into diphenylalanine analogues, for example, has shown that varying the aliphatic chain length can lead to the self-assembly of unique microstructures with potential applications in energy storage, biosensing, and drug delivery. This highlights the compound's role beyond pharmacology, extending into materials engineering and nanotechnology (Michal Pellach et al., 2016).

Wirkmechanismus

Target of Action

Related compounds such as modafinil and Diphenhydramine have been shown to interact with the central nervous system (CNS) and histamine receptors, respectively. These targets play crucial roles in wakefulness promotion and antihistaminic activity.

Mode of Action

For instance, Diphenhydramine competes with histamine for H1 receptor sites, preventing responses mediated by histamine alone .

Biochemical Pathways

Related compounds like clotrimazole have been shown to target the biosynthesis of ergosterol, inhibiting fungal growth .

Pharmacokinetics

Related compounds such as modafinil are primarily metabolized in the liver and excreted in urine . These properties significantly impact the bioavailability of the compound.

Result of Action

Related compounds like diphenhydramine have been shown to have antihistaminic and antimuscarinic activities with significant sedative effects .

Action Environment

It is known that environmental factors such as uv irradiation can significantly affect the transformation and environmental risks of certain compounds .

Eigenschaften

IUPAC Name |

1-benzhydryl-3-phenylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO/c24-22(20-14-8-3-9-15-20)16-23(17-22)21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21,24H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYWZZWPRDEWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439395 | |

| Record name | 1-BENZHYDRYL-3-PHENYLAZETIDIN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40320-62-5 | |

| Record name | 1-BENZHYDRYL-3-PHENYLAZETIDIN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxaspiro[2.4]heptane-2-methanol](/img/structure/B1600311.png)

![4-[2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]Pyridine](/img/structure/B1600315.png)

![1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B1600316.png)